

Spectroscopic Profile of 1,1,1-Trifluoro-4-iodobutane: A Technical Guide

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Compound of Interest

Compound Name: 1,1,1-Trifluoro-4-iodobutane

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Introduction

1,1,1-Trifluoro-4-iodobutane is a fluorinated organic compound of interest in synthetic chemistry, particularly as a building block in the preparation of more complex fluorinated molecules for pharmaceutical and agrochemical applications.^[1] Its structure combines a terminal trifluoromethyl group with a primary iodoalkane, bestowing it with unique reactivity. Spectroscopic analysis is crucial for the characterization and quality control of this compound. This guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1,1,1-Trifluoro-4-iodobutane**. Due to the absence of publicly available experimental spectra for this specific molecule, the data presented herein is predicted based on established spectroscopic principles and data from analogous structures.

Predicted Spectroscopic Data

The following sections summarize the predicted spectroscopic data for **1,1,1-Trifluoro-4-iodobutane**. These predictions are derived from the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **1,1,1-Trifluoro-4-iodobutane**, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Predicted ^1H NMR Data

The ^1H NMR spectrum is expected to show three distinct signals corresponding to the three methylene groups in the molecule. The chemical shifts are influenced by the deshielding effects of the adjacent trifluoromethyl and iodo groups.

Position	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Integration
H-2	2.3 - 2.6	Quartet of triplets (qt)	$J_{\text{H-F}} \approx 11$, $J_{\text{H-H}} \approx 7$	2H
H-3	2.0 - 2.3	Multiplet (m)	-	2H
H-4	3.2 - 3.4	Triplet (t)	$J_{\text{H-H}} \approx 7$	2H

Predicted ^{13}C NMR Data

The ^{13}C NMR spectrum will display four signals. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the methylene carbons are influenced by the electronegativity of the adjacent substituents.

Position	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity (in ^{13}C spectrum)	Predicted Coupling to ^{19}F (J, Hz)
C-1	126 - 129	Quartet (q)	$^1J_{\text{C-F}} \approx 275$
C-2	30 - 35	Quartet (q)	$^2J_{\text{C-F}} \approx 30$
C-3	28 - 33	Singlet (s)	-
C-4	5 - 10	Singlet (s)	-

Predicted ^{19}F NMR Data

The ^{19}F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. This signal will be a triplet due to coupling with the two adjacent protons on C-2. For organofluorine compounds, the chemical shift range is typically between -50 to -70 ppm for CF_3 groups.^[2]

Position	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Integration
F-1	-65 to -68	Triplet (t)	$^3J_{\text{F-H}} \approx 11$	3F

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. For **1,1,1-Trifluoro-4-iodobutane**, the key absorptions will be from C-H, C-F, and C-I bond vibrations.

Wavenumber (cm^{-1})	Bond Vibration	Intensity
2850 - 3000	C-H stretch	Medium-Strong
1400 - 1470	C-H bend	Medium
1100 - 1350	C-F stretch	Strong
500 - 600	C-I stretch	Medium

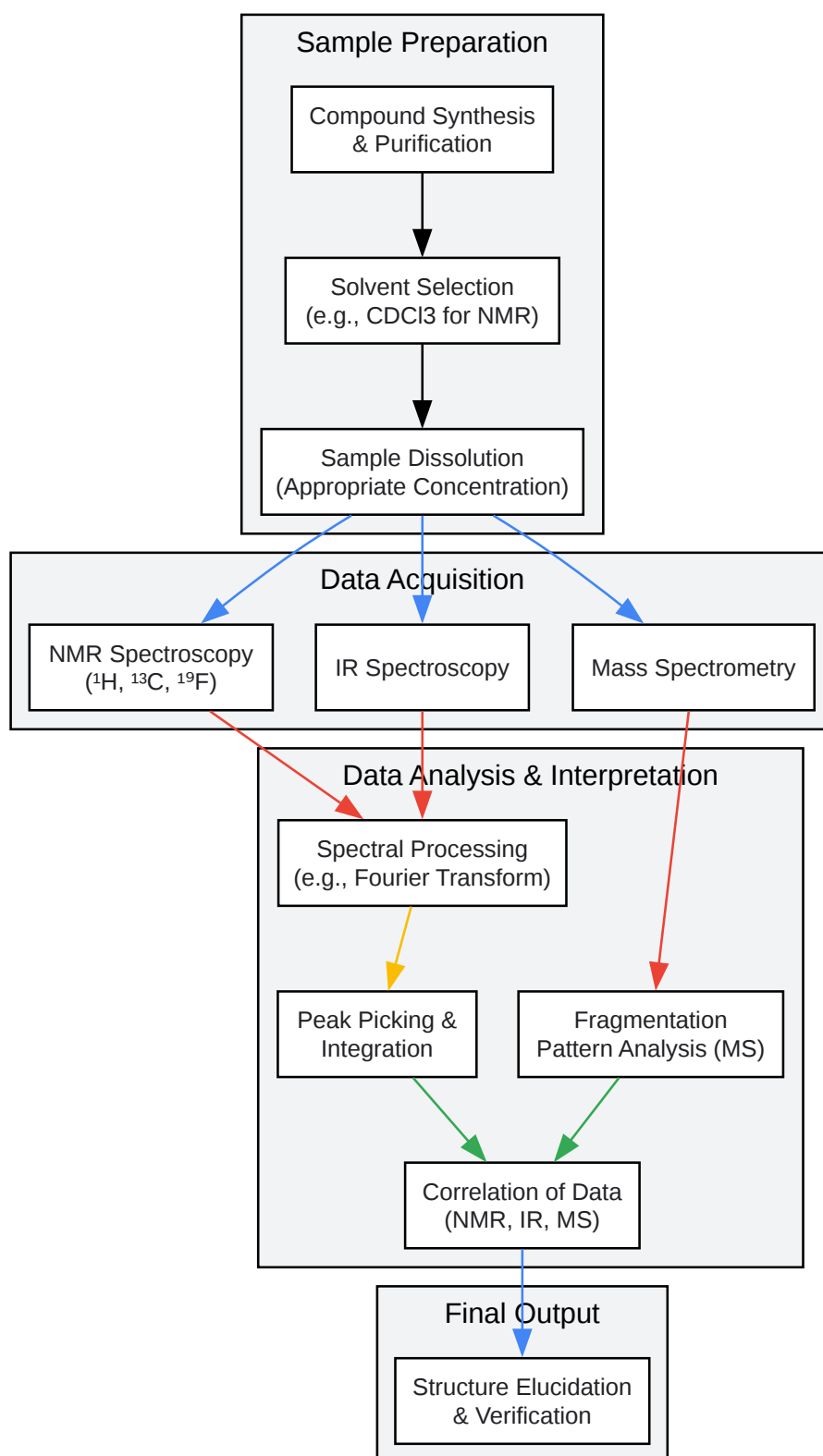
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For **1,1,1-Trifluoro-4-iodobutane**, the molecular ion peak is expected at m/z 238. The fragmentation pattern will likely involve the loss of iodine and fragments of the butyl chain.

m/z	Predicted Fragment
238	$[\text{C}_4\text{H}_6\text{F}_3\text{I}]^+$ (Molecular Ion)
111	$[\text{C}_4\text{H}_6\text{F}_3]^+$
127	$[\text{I}]^+$
69	$[\text{CF}_3]^+$

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a compound like **1,1,1-Trifluoro-4-iodobutane** involves several key stages, from sample preparation to the final structural elucidation.



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Caption: General workflow for spectroscopic analysis.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument parameters may need to be optimized for the specific sample and spectrometer.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-20 mg of **1,1,1-Trifluoro-4-iodobutane** in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube.
- **^1H NMR:** Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse-acquire sequence can be used. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-5 seconds, and 8-16 scans.
- **^{13}C NMR:** Acquire the spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. Key parameters include a spectral width of approximately 220 ppm, a longer relaxation delay (e.g., 2-10 seconds), and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.
- **^{19}F NMR:** Acquire the spectrum with proton decoupling. A standard one-pulse experiment is generally sufficient due to the high sensitivity of the ^{19}F nucleus.^[2] A spectral width of around 250 ppm centered appropriately for the trifluoromethyl group is a good starting point. A relaxation delay of 5-10 seconds and 32 scans are typically adequate.^[3]

Infrared (IR) Spectroscopy

- **Sample Preparation:** As **1,1,1-Trifluoro-4-iodobutane** is a liquid, the spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
- **Data Acquisition:** Use a Fourier-Transform Infrared (FT-IR) spectrometer.^[4] Record the spectrum over the range of 4000-400 cm^{-1} . Typically, 16-32 scans are co-added to obtain a high-quality spectrum. A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
- **Data Acquisition:** Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is a common technique for this type of molecule. The mass spectrum is typically recorded over a mass range of m/z 50-300. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and key fragments.

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